3-methyl-2-oxo-1H,2H,3H-pyrrolo[1,2-a]imidazole-6-carbonitrile
Overview
Description
3-methyl-2-oxo-1H,2H,3H-pyrrolo[1,2-a]imidazole-6-carbonitrile is a useful research compound. Its molecular formula is C8H7N3O and its molecular weight is 161.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
- The primary targets of this compound are not clearly recognized. However, it belongs to the pyrrolopyrazine scaffold, which contains both pyrrole and pyrazine rings. Compounds with this scaffold have exhibited various biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects .
- Without specific data on this compound, we can only speculate. However, pyrrolopyrazine derivatives have been associated with various pathways, such as kinase signaling, inflammation, and cell proliferation .
Target of Action
Biochemical Pathways
Biochemical Analysis
Biochemical Properties
3-methyl-2-oxo-1H,2H,3H-pyrrolo[1,2-a]imidazole-6-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with certain kinases, leading to the modulation of phosphorylation processes. Additionally, it can bind to specific receptors, altering their signaling pathways and affecting cellular responses .
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit specific signaling cascades, leading to changes in gene transcription and protein synthesis. Moreover, it can affect metabolic pathways, altering the production and utilization of key metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes and receptors, leading to their activation or inhibition. This binding can result in conformational changes that affect the function of these biomolecules. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, this compound may undergo chemical changes that affect its activity and potency. Studies have shown that it remains stable under certain conditions but may degrade when exposed to specific environmental factors. Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity. At higher doses, it can cause toxic or adverse effects, including organ damage and metabolic disturbances. Threshold effects have been observed, where the compound’s activity changes significantly at specific dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, this compound can influence the activity of enzymes involved in glycolysis and the citric acid cycle, leading to changes in energy production and utilization. Additionally, it can affect the synthesis and degradation of key biomolecules, such as lipids and nucleotides .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. This compound can be transported across cell membranes by specific transporters and binding proteins. Once inside the cell, it may localize to specific compartments, such as the nucleus or mitochondria, where it exerts its effects. The distribution of this compound within tissues can also influence its therapeutic potential and toxicity .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound may be directed to specific organelles or compartments within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the mitochondria, affecting energy production and metabolic processes .
Properties
IUPAC Name |
3-methyl-2-oxo-1,3-dihydropyrrolo[1,2-a]imidazole-6-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c1-5-8(12)10-7-2-6(3-9)4-11(5)7/h2,4-5H,1H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REDXEZJAVOEZAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2=CC(=CN12)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.